molecular formula C23H20N4O2 B2756019 N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide CAS No. 1207029-06-8

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide

Cat. No. B2756019
CAS RN: 1207029-06-8
M. Wt: 384.439
InChI Key: IOQMAJIFHYFJML-UHFFFAOYSA-N
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Description

“N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential in inhibiting tubulin polymerization . Tubulin polymerization is a process that is crucial for cell division, and compounds that can inhibit this process have potential applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, compounds structurally related to N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide have been explored for their potential as therapeutic agents. For instance, the cobalt-catalyzed direct C-H carbonylative reaction of related picolinamides has facilitated the synthesis of indolo[1,2-a]quinoxalin-6(5H)-one skeletons, which are significant for their application in the development of PARP-1 inhibitors, a class of drugs with relevance in cancer therapy (Gao et al., 2020). Additionally, picolinamide derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)), showcasing their potential in the treatment of central nervous system disorders (Engers et al., 2011).

Organic Synthesis

The utility of picolinamide as a directing group in organic synthesis is well-documented. It has been utilized in the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds, facilitating the efficient synthesis of complex heterocycles such as azetidines, pyrrolidines, and indolines. These methodologies highlight the role of unactivated C-H bonds as functional groups in organic synthesis, offering a versatile toolkit for constructing pharmacologically relevant molecules (He et al., 2012).

Material Science

In material science, the study and application of picolinamide derivatives extend to the development of novel ligands for PET imaging, aiming at the visualization of mGlu4 in the brain. This is pivotal for advancing our understanding of neurological diseases and developing targeted therapies. The synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, which exhibited improved binding affinity for mGlu4, marks a significant step towards this goal, offering insights into the design of 18F-labeled radioligands for brain imaging (Kil et al., 2014).

Future Directions

The future directions for research on “N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide” and similar compounds could involve further development of tubulin polymerization inhibitors . These compounds have potential applications in the treatment of diseases that involve rapid cell division, such as cancer .

properties

IUPAC Name

N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-27-15-16(17-8-2-5-12-21(17)27)14-22(28)25-18-9-3-4-10-19(18)26-23(29)20-11-6-7-13-24-20/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQMAJIFHYFJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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